![molecular formula C14H13N3O4S2 B13883183 Methyl 7-(1-methylpyrrol-2-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13883183.png)
Methyl 7-(1-methylpyrrol-2-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 7-(1-methylpyrrol-2-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, sulfur, or oxygen This particular compound features a thieno[3,2-d]pyrimidine core, which is a fused bicyclic system containing both sulfur and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-(1-methylpyrrol-2-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a pyrimidine derivative and a thiophene derivative. The reaction is often catalyzed by a base, such as potassium carbonate, and carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced through a sulfonation reaction using a reagent like methanesulfonyl chloride in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane.
Formation of the Carboxylate Group: The carboxylate group can be introduced through an esterification reaction involving a suitable carboxylic acid derivative and methanol in the presence of an acid catalyst, such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques like chromatography, and rigorous quality control measures to ensure consistency and scalability.
化学反应分析
Types of Reactions
Methyl 7-(1-methylpyrrol-2-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert certain functional groups into their reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by other atoms or groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.
科学研究应用
Methyl 7-(1-methylpyrrol-2-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions, particularly in the context of drug discovery and development.
Medicine: The compound has potential therapeutic applications, including as an anticancer agent, due to its ability to inhibit specific enzymes and signaling pathways involved in cancer cell proliferation.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of Methyl 7-(1-methylpyrrol-2-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the associated biochemical pathways. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation, leading to the suppression of cancer cell growth .
相似化合物的比较
Similar Compounds
Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds share a similar core structure and have been studied for their anticancer and kinase inhibitory activities.
Pyrido[2,3-d]pyrimidine Derivatives: These compounds also share structural similarities and have shown potential in various therapeutic applications, including as anticancer agents.
Uniqueness
Methyl 7-(1-methylpyrrol-2-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate is unique due to the presence of the methylsulfonyl group, which enhances its chemical reactivity and potential for diverse applications. Additionally, the combination of the thieno[3,2-d]pyrimidine core with the pyrrole moiety provides a distinct structural framework that can interact with a wide range of biological targets, making it a valuable compound for scientific research and industrial applications.
属性
分子式 |
C14H13N3O4S2 |
|---|---|
分子量 |
351.4 g/mol |
IUPAC 名称 |
methyl 7-(1-methylpyrrol-2-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C14H13N3O4S2/c1-17-6-4-5-8(17)10-11-9(22-12(10)13(18)21-2)7-15-14(16-11)23(3,19)20/h4-7H,1-3H3 |
InChI 键 |
FWAAMKNAKHPYAJ-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CC=C1C2=C(SC3=CN=C(N=C32)S(=O)(=O)C)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



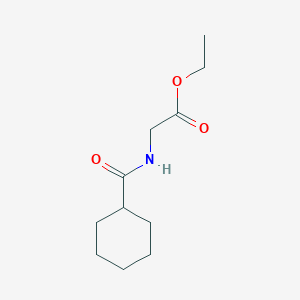
![5-Methoxy-1-phenylpyrrolo[2,3-b]pyridine](/img/structure/B13883113.png)
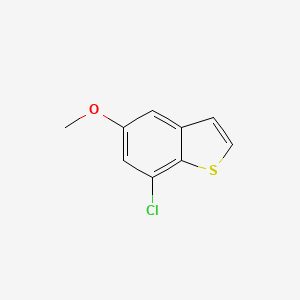

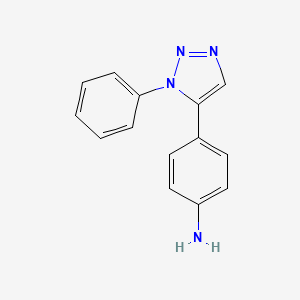

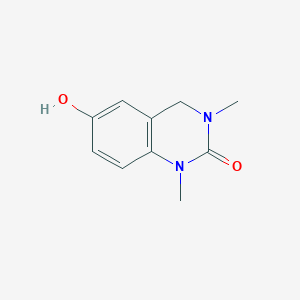
![5-Chloro-1-iodo-3-(oxan-4-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B13883145.png)
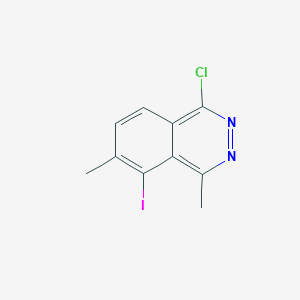
![2-[1-[2-Oxo-2-(propan-2-ylamino)ethyl]cyclopentyl]acetic acid](/img/structure/B13883158.png)
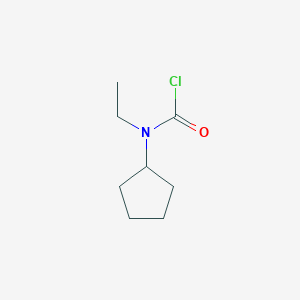

![3-[1-(Hydroxymethyl)cyclohexyl]propyl acetate](/img/structure/B13883185.png)
